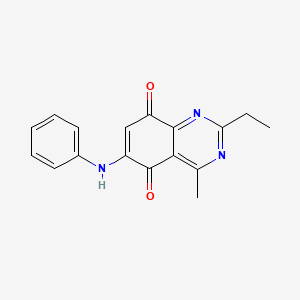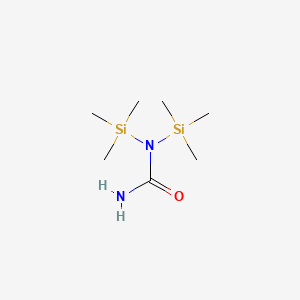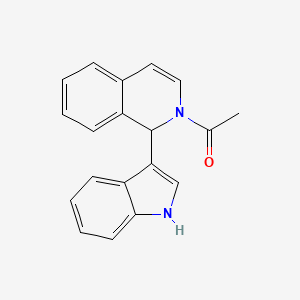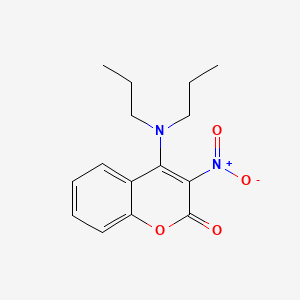
N'-(Azepane-2-carbonyl)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(Azepane-2-carbonyl)benzenesulfonohydrazide is a chemical compound with the molecular formula C13H19N3O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an azepane ring, a benzenesulfonyl group, and a hydrazide moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Azepane-2-carbonyl)benzenesulfonohydrazide typically involves the reaction of azepane-2-carboxylic acid with benzenesulfonyl chloride in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as triethylamine or pyridine are used to facilitate the reaction.
Industrial Production Methods
Industrial production of N’-(Azepane-2-carbonyl)benzenesulfonohydrazide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(Azepane-2-carbonyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N’-(Azepane-2-carbonyl)benzenesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and diabetes.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N’-(Azepane-2-carbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Benzenesulfonyl)azepane-2-carbohydrazide
- N-(Benzenesulfonyl)azepane-2-carboxamide
Uniqueness
N’-(Azepane-2-carbonyl)benzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H19N3O3S |
|---|---|
Molekulargewicht |
297.38 g/mol |
IUPAC-Name |
N'-(benzenesulfonyl)azepane-2-carbohydrazide |
InChI |
InChI=1S/C13H19N3O3S/c17-13(12-9-5-2-6-10-14-12)15-16-20(18,19)11-7-3-1-4-8-11/h1,3-4,7-8,12,14,16H,2,5-6,9-10H2,(H,15,17) |
InChI-Schlüssel |
NXCCIHWMDIDSLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(NCC1)C(=O)NNS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11836021.png)

![5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11836032.png)


![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)





![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)

